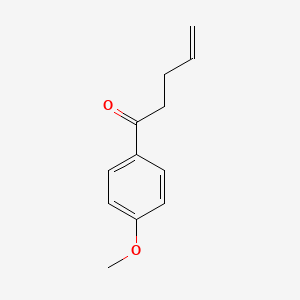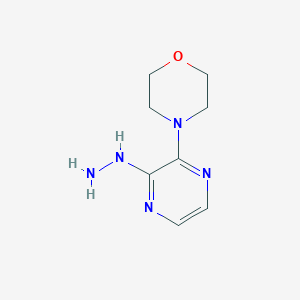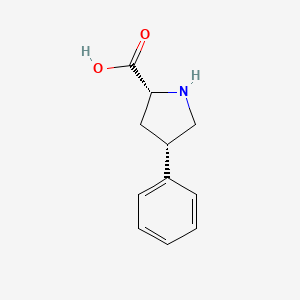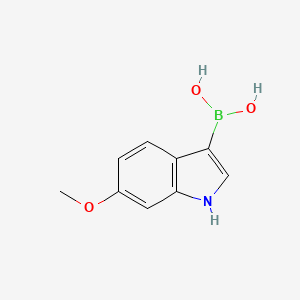![molecular formula C9H7ClN2O B11903658 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)
7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a chloro substituent at the 7th position and a methyl group at the 1st position enhances its chemical properties, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide in the presence of a base.
Formylation: The formyl group at the 2nd position can be introduced using formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: Used as a scaffold for the development of new therapeutic agents, particularly in the treatment of infections and cancer.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl substituents enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by interacting with receptors, thereby exerting its biological effects.
類似化合物との比較
1-Methyl-1H-benzimidazole-2-carbaldehyde: Lacks the chloro substituent, resulting in different chemical properties and biological activities.
7-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the methyl group, affecting its binding affinity and specificity.
7-Chloro-1-methyl-1H-benzo[d]imidazole:
Uniqueness: 7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of all three functional groups (chloro, methyl, and aldehyde) which confer distinct chemical properties and biological activities. This combination of substituents enhances its versatility and makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
7-chloro-1-methylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERLZOCYNUMGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)


![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)
